REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][N:5]1[C:13]2[C:8](=[CH:9][C:10]([Cl:14])=[CH:11][CH:12]=2)[CH:7]=[C:6]1[C:15]([O:17][CH2:18][CH3:19])=[O:16].[CH3:20][S-:21].[Na+]>CCO>[Cl:14][C:10]1[CH:9]=[C:8]2[C:13](=[CH:12][CH:11]=1)[N:5]([CH2:4][CH2:3][CH2:2][S:21][CH3:20])[C:6]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[CH:7]2 |f:1.2|
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Name
|
|
Quantity
|
38.5 g
|
Type
|
reactant
|
Smiles
|
BrCCCN1C(=CC2=CC(=CC=C12)Cl)C(=O)OCC
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Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
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C[S-].[Na+]
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Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture was concentrated in vacuo
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Type
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ADDITION
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Details
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the residue was diluted with 200 mL of water
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (100 mL×2)
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Type
|
WASH
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Details
|
The combined organic layers were washed with 100 mL of brine and 100 mL of water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=C(N(C2=CC1)CCCSC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |